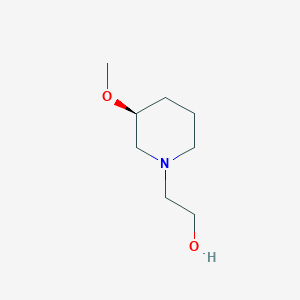

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol

Description

Properties

IUPAC Name |

2-[(3S)-3-methoxypiperidin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-11-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSAIKUTLAJVEH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-3-Methoxy-piperidine.

Alkylation: The piperidine ring is then alkylated using an appropriate alkylating agent, such as ethylene oxide, under controlled conditions to introduce the ethanol moiety.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis process.

Optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Automation: Implementing automated systems for monitoring and controlling the synthesis process to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxy group or the ethanol moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety may yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: The compound can be used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Stereochemical Specificity: The (S)-configuration in this compound differentiates it from non-chiral analogues like 2-(3-Methoxy-piperidin-1-yl)-ethanol, impacting receptor binding in drug design .

Functional Group Variations: Replacement of the methoxy group with a methyl group (e.g., 2-[(3S)-1-Methylpiperidin-3-yl]ethanol) reduces molecular weight and polarity, altering solubility and metabolic stability . Substitution of ethanol with methanol ((S)-(1-Methylpiperidin-2-yl)methanol) shortens the carbon chain, affecting hydrophobic interactions .

Research Findings and Data

Table 2: Thermophysical and Solubility Data (Hypothetical Extrapolation)

| Compound Name | Density (g/cm³) | Refractive Index | Water Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| This compound | ~1.05* | ~1.47* | ~50 | ~0.5 |

| 2-[(3S)-1-Methylpiperidin-3-yl]ethanol | N/A | N/A | ~100 | ~1.2 |

*Extrapolated from structurally similar 2-(2-Methoxyethoxy)ethanol (), which has a density of 1.03 g/cm³ and refractive index of 1.43 .

Interpretation:

- The polar methoxy group in this compound likely reduces logP, favoring aqueous solubility for intravenous formulations .

Biological Activity

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol, also known as 2-(3-Methoxy-piperidin-1-yl)-ethanol, is an organic compound with a molecular formula of C8H17NO2 and a molecular weight of approximately 159.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, structure-activity relationships (SAR), and case studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Compounds similar to this compound have been associated with antidepressant properties due to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. It is believed that the mechanism involves the modulation of key cellular pathways related to proliferation and apoptosis .

- Neuropharmacological Effects : The compound's interaction with muscarinic acetylcholine receptors indicates potential implications in cognitive enhancement and neuroprotection .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Method A : Involves the reaction of piperidine derivatives with methoxy-containing reagents under acidic conditions.

- Method B : Utilizes reductive amination techniques involving aldehydes and piperidine derivatives, followed by hydrolysis to yield the final product.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies include:

| Compound Variation | Activity | Key Features |

|---|---|---|

| 2-(3-Aminomethyl-piperidin-1-yl)-ethanol | Moderate Cytotoxicity | Contains an amino group enhancing reactivity |

| 3-(Methoxy-piperidin-1-yl)-propanol | Lower Solubility | Longer carbon chain affecting pharmacokinetics |

| 4-(Methoxy-piperidin-1-yl)-butanol | Reduced Activity | Increased carbon chain length altering interaction profiles |

These variations highlight how small changes in structure can significantly impact biological activity, solubility, and receptor binding affinity.

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects against breast cancer cell lines (e.g., MCF7). The compound's mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Neuropharmacological Effects

A study evaluated the cognitive-enhancing effects of this compound in animal models. Results indicated improved memory retention and learning capabilities when administered at specific dosages, highlighting its potential role in treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol, and how can reaction efficiency be optimized?

The compound can be synthesized via Williamson ether synthesis , leveraging nucleophilic substitution between a piperidinyl alkoxide and a haloethanol derivative. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may be employed. Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., THF or DMF), temperature (40–80°C), and stoichiometric ratios of reactants. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the (S)-enantiomer .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR resolves the piperidine ring conformation, methoxy group position, and ethanol moiety connectivity.

- HPLC-MS : Quantifies purity (>95%) and detects byproducts using reverse-phase C18 columns with methanol/water gradients.

- Chiral chromatography : Validates enantiomeric excess (e.g., Chiralpak AD-H column) to confirm the (S)-configuration .

Q. How can preliminary biological activity assays be designed to evaluate this compound’s pharmacological potential?

Use in vitro cytotoxicity assays (e.g., MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Pair with microbial growth inhibition tests (e.g., broth microdilution) for antibacterial screening. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin, ampicillin) ensure reliability. Data normalization to vehicle-treated controls minimizes false positives .

Advanced Research Questions

Q. What statistical or computational approaches resolve contradictions in thermodynamic property data (e.g., vaporization enthalpy)?

Discrepancies in vaporization enthalpy (ΔHvap) may arise from differing experimental methods (e.g., calorimetry vs. gas chromatography). Apply the “centerpiece” approach (group contribution method) to harmonize data by decomposing the molecule into functional groups (piperidine, methoxy, ethanol) and cross-validating with quantum mechanical calculations (DFT/B3LYP). This method accounts for intramolecular hydrogen bonding and steric effects .

Q. How can structure-activity relationship (SAR) studies be structured to identify critical pharmacophores?

- Scaffold modification : Synthesize analogs with varied piperidine substituents (e.g., 4-methyl, 3-fluoro) or ethanol chain lengths.

- Computational docking : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs, kinases).

- Free-energy perturbation (FEP) : Predict binding affinity changes upon substitution. Validate with experimental IC₅₀ values to refine SAR models .

Q. What strategies mitigate enantiomeric inversion during storage or biological assays?

- Stabilization : Store the compound in anhydrous solvents (e.g., ethanol) at –20°C to slow racemization.

- Buffering : Use pH-controlled media (pH 6–7) during assays to minimize acid/base-catalyzed inversion.

- Monitoring : Periodic chiral HPLC analysis detects enantiomeric drift .

Q. How can reaction conditions be optimized using design-of-experiments (DOE) methodologies?

Apply response surface methodology (RSM) with central composite design to model variables:

- Factors : Temperature (X₁), solvent polarity (X₂), catalyst loading (X₃).

- Responses : Yield (Y₁), enantiomeric excess (Y₂).

Statistical software (e.g., Minitab) identifies optimal conditions (e.g., 60°C, 5 mol% catalyst in acetonitrile) and interaction effects (e.g., X₁X₃). Validate predictions with triplicate runs .

Q. What protocols address discrepancies in bioactivity data across different assay platforms?

- Standardization : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum-free media.

- Data normalization : Express activity as % inhibition relative to vehicle and positive controls.

- Meta-analysis : Apply random-effects models to aggregate data from multiple studies, adjusting for batch effects and assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.